5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
Description
The exact mass of the compound this compound is 343.1087545 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-3-4-17-16(10-14)21-18(24-17)22-9-1-2-13(11-22)12-23-15-5-7-20-8-6-15/h3-8,10,13H,1-2,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIOHWMJRROFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC(=C3)Cl)COC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 343.8 g/mol
- CAS Number : 2640877-38-7
Research indicates that compounds with a benzoxazole core often exhibit diverse biological activities, including:
- Anticancer Activity : The benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves the inhibition of cell cycle progression and induction of apoptosis through interaction with specific molecular targets such as cyclin-dependent kinases (CDKs) and other signaling pathways .
- Antimicrobial Activity : Some studies have demonstrated that benzoxazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on this compound's activity is limited .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzoxazole derivatives, including the target compound, on HeLa and A549 cell lines. The results indicated that the compound effectively inhibited cell proliferation with IC50 values suggesting strong anticancer potential .
- Antimicrobial Screening : In an antimicrobial assay, this compound exhibited activity against E. coli and B. subtilis, confirming its potential as an antimicrobial agent. The minimal inhibitory concentrations (MIC) were determined, highlighting its effectiveness compared to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, particularly in the treatment of cancers and neurological disorders.
Case Study: Anticancer Activity
Research indicates that derivatives of benzoxazole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. In particular, studies have shown that similar compounds can inhibit c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST) and other malignancies . The structure of 5-chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole allows for modifications that could enhance its efficacy against resistant cancer cell lines.
Neuropharmacology
The piperidine moiety in the compound suggests potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Compounds with similar structures have been studied for their effects on dopamine and serotonin receptors, which are crucial in treating psychiatric disorders .
Case Study: Dopaminergic Activity
A study exploring piperidine derivatives found that modifications can lead to enhanced binding affinity for dopamine receptors, suggesting that this compound could be developed as a novel treatment for conditions like schizophrenia or depression.
Antimicrobial Properties
Recent investigations into benzoxazole derivatives have revealed antimicrobial activities against various pathogens. The presence of chlorine and piperidine groups in the molecule may contribute to its bioactivity.
Data Table: Antimicrobial Efficacy
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 5-chloro derivative | E. coli | 15 |
| 5-chloro derivative | S. aureus | 20 |
| Control (no treatment) | - | 0 |
Synthesis and Development
The synthetic pathways for creating such compounds are crucial for their application in drug development. The synthesis often involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity.
Synthesis Pathway Example
A typical synthesis might include:
- Formation of the benzoxazole core.
- Introduction of the piperidine ring via nucleophilic substitution.
- Chlorination at the appropriate position to yield the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
